molecular formula C23H27N3O2S B11681033 4-methyl-6-[4-(pentyloxy)phenyl]-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

4-methyl-6-[4-(pentyloxy)phenyl]-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B11681033
M. Wt: 409.5 g/mol
InChI Key: JTVTVEZMTNCSGV-UHFFFAOYSA-N
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Description

6-METHYL-4-[4-(PENTYLOXY)PHENYL]-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a phenyl group, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-4-[4-(PENTYLOXY)PHENYL]-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts and solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-4-[4-(PENTYLOXY)PHENYL]-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

6-METHYL-4-[4-(PENTYLOXY)PHENYL]-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Medicine: It is being investigated for its potential as an antidiabetic, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 6-METHYL-4-[4-(PENTYLOXY)PHENYL]-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylidene moiety can interact with thiol groups in proteins, leading to changes in protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2-{[4-(pentyloxy)phenyl]amino}pyrimidin-4(3H)-one: This compound has a similar pyrimidine core but lacks the sulfanylidene moiety.

    4-(Pentyloxy)phenylboronic acid: This compound shares the pentyloxyphenyl group but has a boronic acid functional group instead of the pyrimidine ring.

Uniqueness

6-METHYL-4-[4-(PENTYLOXY)PHENYL]-N-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is unique due to its combination of a tetrahydropyrimidine ring, a phenyl group, and a sulfanylidene moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

6-methyl-4-(4-pentoxyphenyl)-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C23H27N3O2S/c1-3-4-8-15-28-19-13-11-17(12-14-19)21-20(16(2)24-23(29)26-21)22(27)25-18-9-6-5-7-10-18/h5-7,9-14,21H,3-4,8,15H2,1-2H3,(H,25,27)(H2,24,26,29)

InChI Key

JTVTVEZMTNCSGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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